1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione
Description
1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has been studied for its potential antimicrobial and anticancer properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11(2)4-3-9-19-10-14-15(22)20-17(24)21(16(14)23)13-7-5-12(18)6-8-13/h5-8,10-11,23H,3-4,9H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCSCSFHCKSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization with urea or thiourea under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine compound.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives such as:
Uniqueness:
1-(4-Chlorophenyl)-6-hydroxy-5-(4-methylpentyliminomethyl)pyrimidine-2,4-dione: is unique due to its specific substitution pattern, which enhances its biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
